molecular formula C8H9NO2 B1295237 Methyl 4-pyridylacetate CAS No. 29800-89-3

Methyl 4-pyridylacetate

Cat. No.: B1295237
CAS No.: 29800-89-3
M. Wt: 151.16 g/mol
InChI Key: ZOKQLMMQYVXILS-UHFFFAOYSA-N
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Description

Methyl 4-pyridylacetate is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Methyl 4-Pyridinylacetate, also known as methyl 2-pyridin-4-ylacetate, Methyl 4-pyridylacetate, or Methyl 2-(pyridin-4-yl)acetate, is a chemical compound with the molecular formula C8H9NO2 . The understanding of its mechanism of action is still under investigation, and the information available is limited. Here is a summary of what is currently known:

Properties

IUPAC Name

methyl 2-pyridin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKQLMMQYVXILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183945
Record name Methyl 4-pyridylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29800-89-3
Record name 4-Pyridineacetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29800-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-pyridylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029800893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-pyridylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-pyridylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Methyl 4-pyridylacetate influence its rate of hydrolysis in different solvent mixtures?

A: Research suggests that the rate of alkaline hydrolysis of this compound is significantly influenced by the solvent environment [, ]. Specifically, the rate is enhanced when transitioning from protic solvents like water or ethanol to dipolar aprotic solvents like dimethyl sulfoxide (DMSO). This enhancement is attributed to the solvation of the ester molecule (this compound) by DMSO, highlighting the importance of non-electrolyte solvation in such reactions [].

Q2: What is the significance of the proposed E1cb mechanism for the hydrolysis of this compound?

A: While traditional ester hydrolysis often follows a BAC2 mechanism, the research suggests that this compound may undergo hydrolysis via an E1cb (Elimination Unimolecular conjugate base) route []. This mechanism involves the formation of a carbanion intermediate stabilized by the adjacent pyridine ring. The proposed E1cb mechanism provides a new perspective on the reactivity of this compound and highlights the influence of the heterocyclic ring on its chemical behavior.

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